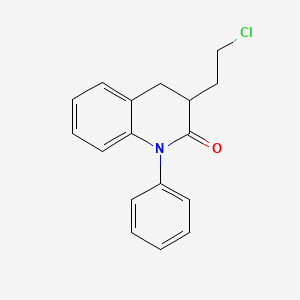
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloroethyl group attached to the quinoline ring system, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 1-phenyl-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base) to facilitate the reaction.
Reaction Steps: The key steps include the nucleophilic substitution of the chloroethyl group onto the quinoline ring, followed by cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinoline ring, altering its chemical properties.
Substitution: The chloroethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit distinct chemical and biological properties.
科学研究应用
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor cell growth and induce apoptosis.
Industry: It is utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It disrupts key pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
2-Oxindole: A structurally related compound with similar biological activities.
Phenyl-3-(2-chloroethyl)ureas: Compounds with comparable anticancer properties.
Isatin Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(2-Chloro-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one stands out due to its unique combination of a chloroethyl group and a quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound in scientific research.
属性
CAS 编号 |
792122-66-8 |
|---|---|
分子式 |
C17H16ClNO |
分子量 |
285.8 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-11-10-14-12-13-6-4-5-9-16(13)19(17(14)20)15-7-2-1-3-8-15/h1-9,14H,10-12H2 |
InChI 键 |
AKURVRQSMCGNFT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


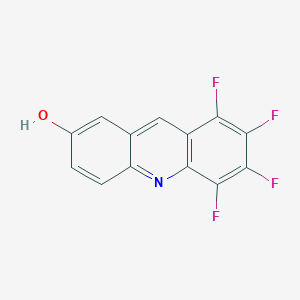


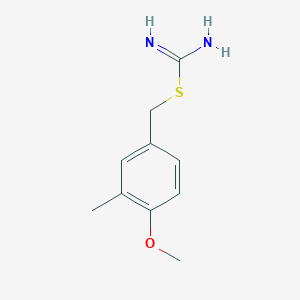

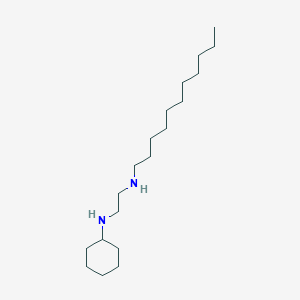
![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
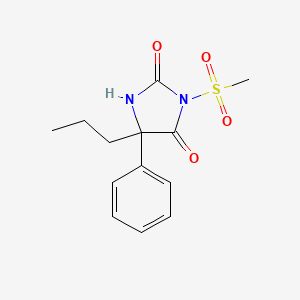
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
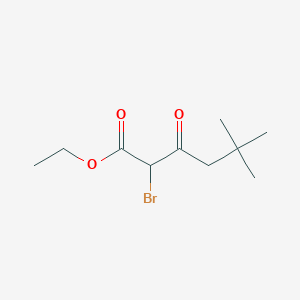
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)

